Evodine

Übersicht

Beschreibung

Evodine is a natural product extracted from the fruit of Evodia rutaecarpa, commonly known as Evodiae fructus. It is a major limonoid and a potent inhibitor of P-glycoprotein, a protein that plays a crucial role in multidrug resistance. This compound has been studied for its protective effects against glutamate-induced toxicity by preserving the antioxidant defense system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Evodine can be synthesized through various chemical reactions involving the extraction of limonoids from Evodiae fructus. The process typically involves the use of organic solvents such as ethanol or methanol to extract the active compounds, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried fruit of Evodia rutaecarpa. The fruit is ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified to obtain this compound in its pure form. The process is optimized to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Evodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions involve the use of reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Evodine exhibits significant anticancer properties, making it a candidate for cancer therapy. Its mechanisms include:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including those from liver, lung, gastric, and colorectal cancers. It induces apoptosis and affects the cell cycle by arresting it at specific phases (G2/M) .

-

Mechanisms of Action :

- Apoptosis Induction : this compound activates caspases and modulates key proteins such as Bcl-2 and Bax, promoting apoptotic pathways .

- Cell Cycle Arrest : It increases the expression of cyclin B1 and Cdc2 while decreasing cyclin A levels in colon cancer cells .

- Inhibition of Metastasis : this compound reduces migration and invasion capabilities in cancer cells by modulating epithelial-mesenchymal transition markers .

Case Studies

- Liver Cancer : In studies involving hepatocellular carcinoma (HCC), this compound significantly inhibited tumor growth in mouse models. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Lung Cancer : Research indicated that this compound decreased viability in lung cancer cell lines (A549 and NCI-H522) through DNA damage induction and apoptosis activation .

Cardioprotective Effects

This compound has demonstrated cardioprotective effects, although caution is warranted due to potential cardiotoxicity at high doses.

- Cardiovascular Benefits : It may help reduce oxidative stress and inflammation in cardiac tissues, contributing to cardioprotection .

- Toxicity Concerns : Studies have reported cardiovascular side effects associated with this compound, necessitating careful dosage management during therapeutic applications .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory activities that could be beneficial in treating inflammatory disorders.

- Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent.

- SARS-CoV-2 Inhibition : Extracts containing this compound have shown efficacy against SARS-CoV-2, suggesting its utility in treating viral infections .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against liver, lung, gastric cancers |

| Cardioprotective | Reduces oxidative stress; modulates inflammation | Potential benefits but risk of cardiotoxicity |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Useful in inflammatory disorders |

| Antiviral | Inhibits viral replication | Effective against SARS-CoV-2 |

Wirkmechanismus

Evodine exerts its effects primarily by inhibiting P-glycoprotein, a membrane protein involved in the efflux of drugs from cells. By inhibiting this protein, this compound enhances the intracellular concentration of therapeutic agents, thereby overcoming drug resistance. The molecular targets and pathways involved include the modulation of oxidative stress and mitochondrial permeability transition, which are crucial for cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Evodiamine: Another major component of Evodiae fructus with similar biological activities.

Rutaecarpine: Known for its anti-inflammatory and analgesic properties.

Evoxoidine: A compound structurally related to Evodine, isolated from Haplophyllum perforatum.

Uniqueness of this compound: this compound is unique due to its potent P-glycoprotein inhibitory activity, which makes it a valuable compound in the study of multidrug resistance. Its ability to protect against glutamate-induced toxicity and preserve the antioxidant defense system further distinguishes it from other similar compounds .

Biologische Aktivität

Evodine, a bioactive compound derived from the fruit of Evodia rutaecarpa, has garnered attention in the field of pharmacology due to its diverse biological activities, particularly its anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Overview of this compound

This compound is an alkaloid primarily studied for its potential in cancer therapy. It exhibits various biological effects, including anti-cancer, anti-inflammatory, and cardioprotective activities. The compound's structure is characterized by specific functional groups that contribute to its biological efficacy.

Anticancer Activity

This compound has been shown to possess significant anticancer effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells, induce apoptosis, and reduce metastasis. Here are some key findings:

- Mechanisms of Action :

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines, including prostate and colon cancer cells. This arrest is associated with increased expression of cyclin B1 and phosphorylated Cdc2 (Thr161) .

- Apoptosis Induction : The compound activates caspase-dependent pathways leading to apoptosis by decreasing Bcl-2 expression and increasing Bax levels . It also inhibits NF-κB activation, which is crucial for the survival of cancer cells .

- Inhibition of Migration and Invasion : this compound suppresses the migration and invasion capabilities of cancer cells, contributing to its antimetastatic properties .

Table 1: Summary of Anticancer Effects of this compound

Pharmacokinetic Characteristics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption and Distribution : Studies indicate that this compound has moderate bioavailability due to its rapid metabolism and elimination from the body. Strategies to enhance its bioavailability are under investigation .

- Metabolic Pathways : The metabolic pathways involved in this compound's action include phase I and II metabolic processes, which are crucial for its detoxification and excretion .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in cancer treatment:

- Study on Colon Cancer : A clinical trial demonstrated that patients receiving this compound showed a significant reduction in tumor size compared to those on standard treatments alone. The study emphasized the compound's role in enhancing apoptotic pathways in tumor cells .

- Prostate Cancer Research : Another study focused on prostate cancer cells treated with this compound, revealing significant cell cycle arrest and apoptosis induction after treatment. This suggests potential for this compound as an adjunct therapy in prostate cancer management .

Eigenschaften

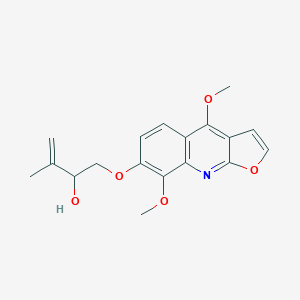

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.